ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a tetrazole ring, a phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 5-methyl-1H-tetrazole with a phenyl carbonyl chloride derivative to form the intermediate compound. This intermediate is then reacted with piperazine-1-carboxylate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The phenyl carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while reduction of the phenyl carbonyl group results in the corresponding alcohol .
Scientific Research Applications
Ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these proteins, leading to various biological effects. The phenyl and piperazine moieties contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-tetrazolecarboxylate: Similar in structure but lacks the piperazine moiety.
1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate: Contains a tetrazole ring and a benzimidazole moiety, used as an antihypertensive agent.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Biological Activity
Ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperazine ring, a carbonyl group, and a tetrazole moiety. Its molecular formula is C15H19N5O2, and it features the following structural components:
- Piperazine Ring: A six-membered ring containing two nitrogen atoms.
- Tetrazole Group: A five-membered ring containing four nitrogen atoms that contributes to the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases: The compound has shown potential as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways. For instance, it may inhibit the c-Met kinase, which is involved in cancer progression and metastasis .
- Modulation of GABA Receptors: Research indicates that derivatives of this compound may act as allosteric modulators of GABA receptors, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings:
Study Reference | Biological Activity | IC50 Value (µM) | Target |
---|---|---|---|
c-Met Inhibition | 0.005 | c-Met Kinase | |
GABA Modulation | Not specified | GABA Receptors | |
Anticancer Activity | 10.0 | Various Cancer Cell Lines |
Case Studies
- Anticancer Effects:
-
Neuropharmacological Applications:
- Another investigation revealed that derivatives of this compound could modulate GABA receptor activity, suggesting potential applications in treating anxiety and other neurological disorders. The specific effects on receptor subtypes were not quantified but indicated a promising direction for further research .
Properties
Molecular Formula |
C16H20N6O3 |
---|---|
Molecular Weight |
344.37 g/mol |
IUPAC Name |
ethyl 4-[3-(5-methyltetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20N6O3/c1-3-25-16(24)21-9-7-20(8-10-21)15(23)13-5-4-6-14(11-13)22-12(2)17-18-19-22/h4-6,11H,3,7-10H2,1-2H3 |
InChI Key |
BWPDYCVAFSJLDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=NN=N3)C |
Origin of Product |
United States |
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